molecular formula C9H17NO B13554967 7-Methoxy-2-azaspiro[3.5]nonane

7-Methoxy-2-azaspiro[3.5]nonane

Cat. No.: B13554967
M. Wt: 155.24 g/mol
InChI Key: WCKAEBVOTQBAGQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-azaspiro[35]nonane is a chemical compound with the molecular formula C9H17NO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-azaspiro[3.5]nonane can be achieved through several methods. One common approach involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol, which is finally deprotected using hydrochloric acid-ethyl acetate to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using readily available reagents.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

7-Methoxy-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-Methoxy-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 7-Azaspiro[3.5]nonane
  • 2,2-Dimethoxy-7-azaspiro[3.5]nonane

Uniqueness

7-Methoxy-2-azaspiro[3.5]nonane is unique due to its methoxy group, which imparts distinct chemical and physical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and potential biological activity .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-methoxy-2-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-2-4-9(5-3-8)6-10-7-9/h8,10H,2-7H2,1H3

InChI Key

WCKAEBVOTQBAGQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CNC2

Origin of Product

United States

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